Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate
Description
Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate is a substituted benzoate ester characterized by an ethyl ester group at the 1-position, with ethoxy (4-position), fluoro (3-position), and methyl (2-position) substituents on the aromatic ring. Its molecular formula is C₁₂H₁₅FO₃, and its structure reflects a combination of electron-withdrawing (fluoro) and electron-donating (ethoxy, methyl) groups, which influence its physicochemical and reactive properties. Potential applications may include agrochemical or pharmaceutical intermediates, inferred from structural similarities to pesticidal sulfonylurea esters (e.g., ethametsulfuron methyl ester) and bioactive compounds extracted from spices .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 4-ethoxy-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H15FO3/c1-4-15-10-7-6-9(8(3)11(10)13)12(14)16-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
DXCGQZQUHIYSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OCC)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate and its analogs:
*Estimated based on structural analogs.
Key Observations:
Functional Groups: The hydroxyl group in Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate enhances polarity compared to the methyl group in the target compound, affecting solubility and biological interactions .
Reactivity and Applications: Electron-Deficient Systems: Compounds with nitro groups (e.g., Ethyl 4-fluoro-3-nitrobenzoate) exhibit heightened reactivity in electrophilic aromatic substitution, making them useful in dye or explosive synthesis . Agrochemical Potential: this compound shares structural motifs with sulfonylurea herbicides (e.g., ethametsulfuron methyl ester), suggesting possible herbicidal activity .
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